1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl-
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Overview
Description
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by a fused ring system that combines triazole and thiadiazole moieties, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aromatic aldehydes under reflux conditions in the presence of a catalytic amount of piperidine . The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding reduced triazole-thiadiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to the inhibition of enzymes like PARP-1 and EGFR, leading to the induction of apoptosis in cancer cells . The compound binds to the active sites of these enzymes, disrupting their normal function and triggering cell death pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine
- 1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazine
- 1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine
- 1,2,3-Triazolo(5,1-b)(1,3,4)thiadiazine
Uniqueness
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3,6-diphenyl- stands out due to its unique structural features and the presence of phenyl groups, which enhance its biological activity and chemical stability. Compared to its analogs, this compound exhibits a broader spectrum of biological activities and higher potency in various applications .
Properties
CAS No. |
43029-44-3 |
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Molecular Formula |
C15H10N4S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3,6-diphenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H10N4S/c1-3-7-11(8-4-1)13-16-17-15-19(13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
KGWKTDZMUQWDEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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